7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
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Overview
Description
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with ethyl cyanoacetate, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional nitrogen atoms in the ring system.
Uniqueness: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chlorine atom and carboxylic acid group contribute to its ability to interact with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C6H3ClN4O2 |
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Molecular Weight |
198.57 g/mol |
IUPAC Name |
7-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13) |
InChI Key |
NFUSSGCYUKYVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
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